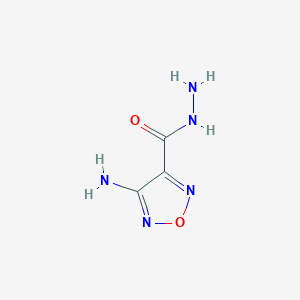
4-Amino-1,2,5-Oxadiazol-3-carbohydrazid
Übersicht
Beschreibung
4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a heterocyclic compound with the molecular formula C3H5N5O2. It is known for its unique structure, which includes an oxadiazole ring and a carbohydrazide group.
Wissenschaftliche Forschungsanwendungen
4-Amino-1,2,5-oxadiazole-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of energetic materials and explosives due to its stability and reactivity
Wirkmechanismus
Target of Action
4-Amino-1,2,5-oxadiazole-3-carbohydrazide is a compound that has been found to target various enzymes . These enzymes include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes such as DNA replication, gene expression, DNA topology, telomere length maintenance, and nucleotide metabolism .
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis . By inhibiting this enzyme, the compound can disrupt DNA replication and thus inhibit cell proliferation . Similarly, by inhibiting HDAC, it can alter gene expression and induce cell cycle arrest .
Biochemical Pathways
The action of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide affects several biochemical pathways. For example, by inhibiting thymidylate synthase, it disrupts the pathway of DNA synthesis . By inhibiting HDAC, it affects the pathway of gene expression . These disruptions can lead to downstream effects such as cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight of 14311 g/mol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide’s action include disruption of DNA synthesis, alteration of gene expression, induction of cell cycle arrest, and initiation of apoptosis . These effects can lead to the inhibition of cell proliferation, which is a desirable outcome in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Biochemische Analyse
Biochemical Properties
4-Amino-1,2,5-oxadiazole-3-carbohydrazide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, including hydrolases and oxidoreductases. These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can modulate the activity of the enzymes. For instance, 4-Amino-1,2,5-oxadiazole-3-carbohydrazide can act as an inhibitor or activator of specific enzymes, thereby influencing metabolic pathways and cellular processes .
Cellular Effects
The effects of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide on cellular processes are diverse and depend on the concentration and exposure time. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Amino-1,2,5-oxadiazole-3-carbohydrazide can modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and differentiation . Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and biosynthetic pathways.
Molecular Mechanism
At the molecular level, 4-Amino-1,2,5-oxadiazole-3-carbohydrazide exerts its effects through various mechanisms. One of the primary modes of action involves binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzyme activity, as well as changes in gene expression. For example, 4-Amino-1,2,5-oxadiazole-3-carbohydrazide can inhibit the activity of certain kinases, leading to alterations in phosphorylation cascades and downstream signaling events . Additionally, it can interact with DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biological activity. The stability of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide is influenced by factors such as pH, temperature, and the presence of other reactive species. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide vary with dosage. At low doses, this compound can exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic effects, including oxidative stress, inflammation, and apoptosis . The threshold for these adverse effects depends on the specific animal model and the route of administration.
Metabolic Pathways
4-Amino-1,2,5-oxadiazole-3-carbohydrazide is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of various metabolites. These metabolic transformations can influence the biological activity and toxicity of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide .
Transport and Distribution
The transport and distribution of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, 4-Amino-1,2,5-oxadiazole-3-carbohydrazide can be transported across cell membranes by active transport mechanisms, leading to its accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide is critical for its activity and function. This compound can be targeted to specific organelles, such as the nucleus, mitochondria, and endoplasmic reticulum, through the action of targeting signals and post-translational modifications. These localization events can modulate the activity of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide, influencing its interactions with biomolecules and its effects on cellular processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2,5-oxadiazole-3-carbohydrazide typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or water. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for 4-Amino-1,2,5-oxadiazole-3-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-1,2,5-oxadiazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino and carbohydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Oxadiazole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted oxadiazole and carbohydrazide derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Amino-1,2,4-oxadiazole-3-carbohydrazide
- 3-Amino-4-azido-1,2,5-oxadiazole
- 1,2,4-Triazole derivatives
Uniqueness
4-Amino-1,2,5-oxadiazole-3-carbohydrazide is unique due to its specific combination of an oxadiazole ring and a carbohydrazide group. This structure imparts distinct chemical and physical properties, making it suitable for a wide range of applications. Compared to similar compounds, it offers enhanced stability and reactivity, particularly in the formation of coordination complexes and energetic materials .
Eigenschaften
IUPAC Name |
4-amino-1,2,5-oxadiazole-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-2-1(3(9)6-5)7-10-8-2/h5H2,(H2,4,8)(H,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQCREDXLDLPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NON=C1N)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60337480 | |
| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
246048-72-6 | |
| Record name | 4-Amino-1,2,5-oxadiazole-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60337480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4-Amino-1,2,5-oxadiazole-3-carbohydrazide a compound of interest in materials science?
A1: 4-Amino-1,2,5-oxadiazole-3-carbohydrazide has garnered attention in materials science, particularly in the development of energetic materials. This interest stems from the compound's ability to act as a multidentate ligand. [] Multidentate ligands can bind to metal ions through multiple atoms, forming stable complexes. This property is particularly relevant in the creation of new energetic materials, where the stability and sensitivity of metal-containing compounds are crucial factors.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![[tert-butyl(dimethyl)silyl] N-[tert-butyl(dimethyl)silyl]ethanimidate](/img/structure/B1268104.png)




